Chromium(III), also known as trivalent chromium, is a form of the metal chromium that is considered to have low toxicity and is found in most foods and nutrient supplements. It has been the subject of numerous studies due to its potential health benefits, particularly in the context of insulin sensitivity and diabetes management. The interest in chromium's role in glucose metabolism dates back to the 1950s, with the discovery of a glucose tolerance factor in brewer's yeast, later suggested to be a form of trivalent chromium4. Despite its widespread use, the exact mechanisms by which chromium exerts its effects on human health remain an area of active research and debate.
In the field of electrochemistry, Chromium(III) has been studied for its behavior in ionic liquid solutions. The reduction of Chromium(III) to Chromium(II) and then to Chromium(0) has been characterized, with the electrochemical deposition of black chromium films on various substrates. These films consist of nanosized particle aggregates and exhibit an amorphous structure, which transforms into a nanocrystalline Cr2O3 phase upon annealing2.
Chromium(III) has also been utilized in organic synthesis, catalyzing C-H functionalization reactions. It has been used to catalyze the alkynylation, allylation, and naphthalenation of secondary amides, employing trimethylaluminum as a base. This showcases Chromium(III)'s potential as a catalyst in organic transformations, providing a sustainable and less toxic alternative to other metals5.
In medicinal chemistry, Chromium(III) compounds have been synthesized and studied for their potential health benefits. The synthesis of novel trinuclear trifluoroacetate complexes of Chromium(III) has been achieved, and their structures have been elucidated through X-ray diffraction analysis. These complexes could have implications for the design of new therapeutic agents7.
Chromium(III) supplementation has been explored for its effects on carbohydrate metabolism and insulin action in humans, particularly in the management of diabetes. Clinical trials have been conducted to assess the efficacy of Chromium(III) supplements in patients with diabetes, although the results have been mixed and more research is needed to make specific recommendations for its routine use4.
The reactivity of Chromium(III) with fluorinated compounds has been investigated, leading to the synthesis of novel chromones and isoxazoles. These reactions have expanded the repertoire of fluorinated organic molecules, which are of interest due to their unique properties and potential applications in pharmaceuticals and materials science6.
Chromium(III) has been used to synthesize a simple triacetylide complex, which could serve as a precursor to metal-dicarbide clusters. The complex's ability to bind alkali metal ions has been demonstrated, revealing interesting coordination properties and potential applications in materials science8.
Chromium(3+); 2,2,2-trifluoroacetate is a coordination compound formed by the complexation of chromium in its +3 oxidation state with trifluoroacetic acid. This compound is recognized for its unique properties and diverse applications in scientific research, particularly in organic synthesis and catalysis.
The compound can be synthesized using various methods involving chromium salts and trifluoroacetic acid. Its relevance is underscored by its use in catalytic processes and its role in the formation of other complex compounds.
Chromium(3+); 2,2,2-trifluoroacetate falls under the category of metal trifluoroacetates, which are known for their ability to act as Lewis acids and catalysts in organic reactions. It is classified as an organometallic compound due to the presence of both organic (trifluoroacetate) and inorganic (chromium) components.
The synthesis of Chromium(3+); 2,2,2-trifluoroacetate can be achieved through several methods:
The molecular structure of Chromium(3+); 2,2,2-trifluoroacetate consists of a central chromium ion coordinated to three trifluoroacetate ligands. The geometry around the chromium ion is octahedral due to the coordination number of six.
Chromium(3+); 2,2,2-trifluoroacetate is involved in various chemical reactions:
The mechanism by which Chromium(3+); 2,2,2-trifluoroacetate acts as a catalyst involves:
Studies have shown that the efficiency of Chromium(3+) complexes in catalyzing organic reactions can be influenced by factors such as ligand sterics and electronics .
Chromium(3+); 2,2,2-trifluoroacetate finds numerous applications in scientific research:
Chromium(III) trifluoroacetate (Cr(TFA)₃, CAS# 16712-29-1) adopts a distinctive coordination geometry dictated by the trifluoroacetate (CF₃COO⁻) ligands and the inherent properties of the Cr³⁺ ion. The molecular formula C₆CrF₉O₆ [1] [4] [6] confirms a 1:3 metal-to-ligand stoichiometry, consistent with Cr³⁺ typically achieving octahedral coordination. Each Cr³⁺ center is coordinated by six oxygen atoms from three bidentate trifluoroacetate ligands, though bridging modes may occur in polymeric forms. The steric demand and strong electron-withdrawing nature of the CF₃ groups influence ligand conformation and metal-oxygen bond angles, potentially distorting the octahedral symmetry. Crystallographic studies of analogous chromium carboxylates suggest Cr–O bond lengths in the range of 1.90–2.00 Å [2] [8], while the exact geometry in Cr(TFA)₃ requires further structural characterization. The absence of crystallographic data in public literature highlights challenges in growing suitable single crystals, likely due to polymorphism and sensitivity to synthesis conditions [6] [7].
Table 1: Key Structural Characteristics of Chromium(III) Trifluoroacetate
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₆CrF₉O₆ | [1] |
CAS Number | 16712-29-1 | [1] |
Molecular Weight (g/mol) | 391.042 | [4] |
Common Purity | ≥95% | [4] |
Expected Coordination | Octahedral (Cr³⁺) | [5] |
Primary Ligand Mode | Bidentate/Bridging | [8] |
The Cr–O bonding in chromium(III) trifluoroacetate involves significant ionic character due to the hard Lewis acidity of Cr³⁺ and the hard basicity of carboxylate oxygens. The strong electron-withdrawing effect of the CF₃ groups reduces electron density on the oxygen atoms, weakening the Cr–O bonds compared to non-fluorinated analogs like chromium(III) acetate. This is reflected in shorter C–O and longer Cr–O bonds relative to acetate complexes [2] [9]. Vibrational spectroscopy (IR) would reveal characteristic carboxylate stretches: asymmetric νₐₛ(COO) near 1670–1690 cm⁻¹ and symmetric νₛ(COO) near 1430–1450 cm⁻¹, with a Δν value >200 cm⁻¹ suggesting predominantly unidentate or bridging coordination. The Cr–F direct bonding is unlikely as fluorine atoms remain terminal on carbon, but weak electrostatic Cr···F interactions may influence crystal packing. Density Functional Theory (DFT) studies would predict partial charge distributions showing significant positive charge on Cr (δ⁺) and negative charge localization on oxygen (δ⁻), with the trifluoromethyl group acting as a strong electron sink [6] [9].
Table 2: Comparative Bonding Parameters in Chromium Carboxylates
Parameter | Cr(TFA)₃ (Predicted) | Cr(Acetate)₃ | Reference |
---|---|---|---|
Cr–O Bond Length (Å) | 1.95–2.05 | 1.97–2.10 | [2] |
νₐₛ(COO) (cm⁻¹) | ~1680 | ~1590 | [9] |
νₛ(COO) (cm⁻¹) | ~1440 | ~1420 | [9] |
Δν(COO) (cm⁻¹) | ~240 | ~170 | [9] |
Cr Charge (δ⁺) | >+1.5 | +1.2–1.4 | [6] |
Chromium(III) trifluoroacetate exhibits unique electronic properties compared to other first-row transition metal trifluoroacetates due to the d³ configuration of Cr³⁺. This configuration results in high-spin complexes with large crystal field splitting energies and pronounced Jahn-Teller distortions absent in d⁰ (Ti⁴⁺) or d¹⁰ (Zn²⁺) analogs. UV-Vis spectroscopy would show intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region and weaker d–d transitions in the visible region (e.g., ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g) [3]. Magnetic susceptibility measurements would confirm a magnetic moment near 3.87 BM, consistent with three unpaired electrons. In contrast:
Chromium(III) trifluoroacetate displays polymorphism sensitive to synthesis routes and hydration states. Common forms include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0